5-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring substituted with a chloro group and a sulfonamide group, and it is attached to an imidazo[1,2-a]pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. This can be achieved through condensation reactions, intramolecular cyclizations, and other multicomponent reactions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). The thiophene ring is then functionalized with a chloro group and a sulfonamide group through specific substitution reactions[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The chloro group can be reduced to form a corresponding amine.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.
Major Products Formed
Oxidation: : Formation of thiophene-2-sulfoxide or thiophene-2-sulfone.
Reduction: : Formation of 5-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide with an amine group replacing the chloro group.
Substitution: : Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity has been explored in various assays, showing potential as a therapeutic agent.
Medicine: : It has been investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: : Its unique chemical properties make it suitable for use in material science and other industrial applications.
Mechanism of Action
The mechanism by which 5-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide exerts its effects involves interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to bind to various receptors and enzymes, modulating their activity. The sulfonamide group can also form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and biological activity. Similar compounds include other imidazo[1,2-a]pyridine derivatives and thiophene-based sulfonamides. the presence of the chloro group and the specific substitution pattern on the thiophene ring sets it apart from these compounds.
Properties
IUPAC Name |
5-chloro-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2S2/c18-15-8-9-17(24-15)25(22,23)20-13-6-2-1-5-12(13)14-11-21-10-4-3-7-16(21)19-14/h1-11,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKOXDGWTPLDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NS(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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